delta - Decalactone - d2
CAS No.: 1082581-81-4
Cat. No.: VC0160702
Molecular Formula: C10H16D2O2
Molecular Weight: 172.27
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082581-81-4 |
---|---|
Molecular Formula | C10H16D2O2 |
Molecular Weight | 172.27 |
Introduction
Chemical Structure and Identification
Molecular Composition and Identification
Delta-Decalactone (δ-Decalactone) is a cyclic ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . This compound is formally identified by several registry numbers:
Identifier Type | Value |
---|---|
CAS Registry Number | 705-86-2 |
European Community Number | 211-889-1 |
ChEBI ID | CHEBI:87327 |
ChEMBL ID | CHEMBL3182189 |
DSSTox Substance ID | DTXSID0044496 |
FEMA Number | 2361 |
The compound is known by multiple synonyms including 5-Decanolide, 6-pentyloxan-2-one, δ-Caprinolactone, and Amyl-δ-valerolactone . Chemically, it is classified as a delta-lactone, specifically a 5-valerolactone substituted by a pentyl group at position 6 .
Stereochemistry and Isomers
Delta-Decalactone exhibits optical isomerism, with distinct stereoisomers having potentially different organoleptic properties. The (+) isomer, specifically identified as (6R)-6-pentyloxan-2-one or (R)-delta-Decalactone, has been documented in the literature . This stereochemical variation is significant as optical isomers of delta-Decalactone have different organoleptic uses, making stereochemical purity important for commercial applications .
Physical and Chemical Properties
Physical Characteristics
Delta-Decalactone exists as a colorless to almost colorless clear liquid at room temperature . Its physical properties are summarized in the following table:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Appearance | Colorless to almost colorless clear liquid |
Boiling Point | 123°C at 3 mmHg |
Specific Gravity (20/20) | 0.97 |
Refractive Index | 1.45 |
Water Solubility | Insoluble |
These physical attributes contribute to its handling characteristics in industrial applications and influence its behavior in formulation contexts .
Functional Properties
Delta-Decalactone possesses a distinctive aroma profile characterized by cream-coconut and peach notes . This sensory attribute makes it valuable in the fragrance and flavor industries. The compound functions as a metabolite in biological systems and has been detected in various natural sources . Its insolubility in water and distinctive organoleptic properties make it suitable for incorporation into oil-based formulations and emulsions.
Natural Occurrence and Applications
Natural Sources
Delta-Decalactone occurs naturally in many food products and has been specifically reported in Mangifera indica (mango) . It belongs to the family of delta lactones that are naturally present in various foods . The compound represents an important class of naturally occurring flavor components that contribute to the sensory profiles of fruits and other food products.
Production Methods
Chemical Synthesis Pathways
Traditional chemical synthesis of delta-Decalactone employs several reaction steps, including aldol condensation of cyclopentanone followed by hydrogenation and Baeyer-Villiger oxidation . These chemical routes typically yield higher amounts of product compared to biological pathways but may involve potentially hazardous materials such as peracids, which can be explosive .
Research has been directed toward developing more environmentally benign processes using heterogeneous catalysts that eliminate the need for organic solvents . These developments are important for scaling up production while minimizing environmental impact.
Biological Production Methods
A breakthrough in biological production of delta-Decalactone was reported in 2016, describing the first production using unsaturated fatty acid as a starting material . The process utilized linoleate 13-hydratase from Lactobacillus acidophilus with supplementation of Yarrowia lipolytica cells in a one-pot reaction . This method produced 1.9 g/L delta-Decalactone from 10 g/L linoleic acid via a 13-hydroxy-9(Z)-octadecenoic acid intermediate .
The optimized biological process achieved:
-
A molar conversion yield of 31%
-
Productivity of 106 mg/L/h
While biological pathways generally have lower yields than chemical routes, they offer advantages in terms of sustainability and use of renewable resources .
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